molecular formula C16H23FN2O B247586 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine

4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine

Cat. No. B247586
M. Wt: 278.36 g/mol
InChI Key: PKERMWXQWPCODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine, also known as FBM, is a chemical compound used in scientific research. It is a selective dopamine D4 receptor agonist and has been studied for its potential use in treating various neurological disorders.

Mechanism of Action

4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine acts as a selective dopamine D4 receptor agonist, which means it binds to and activates these receptors in the brain. This leads to an increase in dopamine release, which can improve mood, motivation, and movement. 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has also been found to modulate the activity of other neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has been found to have various biochemical and physiological effects in animal studies. It has been shown to improve cognitive function, reduce impulsivity, and increase locomotor activity. 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has also been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory.

Advantages and Limitations for Lab Experiments

4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has several advantages for lab experiments. It has high selectivity for dopamine D4 receptors, which allows for more precise targeting of these receptors in the brain. 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine is also relatively easy to synthesize and purify, which makes it more accessible for researchers. However, 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has some limitations as well. It has a short half-life in the body, which can make it difficult to study its long-term effects. 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine also has limited solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine research. One area of interest is its potential use in treating drug addiction. 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has been found to reduce drug-seeking behavior in animal studies, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in treating cognitive deficits associated with various neurological disorders. 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has been found to improve cognitive function in animal studies, and further research is needed to determine its potential use in humans. Additionally, further research is needed to determine the long-term effects of 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine and its potential use in combination with other drugs.

Synthesis Methods

The synthesis of 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine involves several steps. First, 4-fluorobenzyl chloride is reacted with piperidine to form 4-fluorobenzylpiperidine. This intermediate is then reacted with morpholine in the presence of a catalyst to form 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine. The purity of 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine can be increased using various purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has been studied extensively for its potential use in treating various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. It has been found to selectively activate dopamine D4 receptors in the brain, which are involved in regulating mood, motivation, and movement. 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has also been studied for its potential use in drug addiction treatment.

properties

Product Name

4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine

Molecular Formula

C16H23FN2O

Molecular Weight

278.36 g/mol

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]morpholine

InChI

InChI=1S/C16H23FN2O/c17-15-3-1-14(2-4-15)13-18-7-5-16(6-8-18)19-9-11-20-12-10-19/h1-4,16H,5-13H2

InChI Key

PKERMWXQWPCODO-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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